2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide
CAS No.: 17289-53-1
Cat. No.: VC3715841
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17289-53-1 |
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Molecular Formula | C14H22N2O |
Molecular Weight | 234.34 g/mol |
IUPAC Name | 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide |
Standard InChI | InChI=1S/C14H22N2O/c1-5-16(6-2)10-14(17)15-13-8-7-11(3)9-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) |
Standard InChI Key | NCOAXMSOFNEVJI-UHFFFAOYSA-N |
SMILES | CCN(CC)CC(=O)NC1=C(C=C(C=C1)C)C |
Canonical SMILES | CCN(CC)CC(=O)NC1=C(C=C(C=C1)C)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide hydrochloride is an organic compound with the molecular formula C₁₄H₂₃ClN₂O and a molecular weight of 270.8 g/mol . The structure features a diethylamino group and a 2,4-dimethylphenyl ring connected through an acetamide linkage, contributing to its distinctive chemical behavior and biological interactions.
The compound's structural features include:
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An acetamide functional group (-NHCOCH₂-)
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A diethylamino moiety (-N(C₂H₅)₂)
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A 2,4-dimethylphenyl aromatic ring
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Hydrochloride salt formation
Physical Properties
In its pure form, 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide hydrochloride presents specific physical characteristics that influence its handling and applications. The compound is classified as a solid at room temperature with distinct melting and boiling points that affect its stability and reactivity under various conditions.
Synthesis Methods
Reaction Conditions
Based on analogous syntheses, the reaction typically proceeds under reflux conditions for several hours in anhydrous solvents . For similar compounds, the reaction involves refluxing chloroacetanilide with diethylamine for approximately 6 hours in anhydrous benzene, followed by filtration to remove the hydrochloride salt of diethylamine .
The purification process generally includes:
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Washing with water
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Extraction with organic solvents
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Acid-base treatments
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Column chromatography for final purification
Chemical Reactivity
Functional Group Behavior
The chemical behavior of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide is influenced by its functional groups, particularly the amide and tertiary amine portions. The compound can participate in various reactions typical for amides and substituted aromatic compounds.
Key reactions may include:
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Hydrolysis in acidic or basic conditions
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Nucleophilic substitution at the α-carbon
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Electrophilic aromatic substitution on the dimethylphenyl ring
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Oxidation of the tertiary amine
Biological Activity and Applications
Relationship to Lidocaine
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide is primarily recognized for its relationship to lidocaine, where it appears as an impurity. Lidocaine is a well-established local anesthetic with membrane-stabilizing properties that works by blocking sodium channels in neurons, preventing the propagation of action potentials.
Pharmaceutical Relevance
The compound's significance in pharmaceutical contexts primarily stems from its presence as an impurity in lidocaine formulations. As such, it plays an important role in quality control and regulatory compliance for pharmaceutical manufacturing. The detection, quantification, and control of this compound are essential aspects of ensuring the safety and efficacy of lidocaine products.
Parameter | Information |
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Hazard Classification | Harmful if swallowed (H302) |
Causes skin irritation (H315) | |
Signal Word | Warning |
Recommended Use | Laboratory use |
Storage Requirements | Store in cool, well-ventilated area |
CAS Number | 17289-54-2 |
Analytical Considerations
Identification Methods
The identification and characterization of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide typically involve various analytical techniques. While specific spectral data for this exact compound is limited in the available literature, similar compounds provide insight into characteristic analytical profiles.
Commonly employed analytical methods include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
Comparison with Structural Analogs
Related Compounds
Several structural analogs of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide exist, including the positional isomer 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide . Additionally, N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide represents another related compound with a more complex substitution pattern.
Structure-Activity Relationships
The position of methyl groups on the phenyl ring (2,4 versus 2,6) likely influences the compound's physical properties, reactivity, and potentially its biological activity. In related compounds like lidocaine, the arrangement of substituents affects the compound's ability to interact with biological targets, particularly sodium channels.
Research and Future Directions
Current Research Status
Research on 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide appears primarily focused on its role as an impurity in pharmaceutical products, particularly lidocaine. This focus reflects the importance of impurity profiling in pharmaceutical quality control and regulatory compliance.
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